2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Description
The compound 2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic molecule featuring a benzothienopyrimidinone core fused with a tetrahydro ring system. Its structure includes a 3-chlorophenyl-substituted piperazine moiety linked via a 3-oxopropyl chain. The 3-chlorophenyl group likely enhances lipophilicity and steric interactions, which could influence target affinity and metabolic stability . While direct pharmacological data for this compound are scarce, its structural motifs align with bioactive molecules targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c24-15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(29)9-8-19-25-22(30)21-17-6-1-2-7-18(17)31-23(21)26-19/h3-5,14H,1-2,6-13H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLBWWNDYADCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as DBU, and protective groups to ensure the selective formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins involved in disease pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE (CAS: 445220-56-4), which replaces the piperazino-3-oxopropyl group with a sulfanyl-linked 4-methylphenyl-2-oxoethyl chain . Key differences include:
- Piperazine vs. In contrast, the sulfanyl group in the analogue may enhance hydrophobic interactions but reduce solubility .
- 3-Chlorophenyl vs. 4-Methylphenyl : The chlorine atom in the target compound increases electronegativity and steric bulk, which could enhance receptor binding affinity compared to the methyl group in the analogue. Chlorine is also a common bioisostere for improving metabolic stability .
Electronic and Steric Properties
Using QSPR/QSAR principles (), the target compound’s electronic profile is influenced by the electron-withdrawing chlorine and the piperazine’s lone electron pairs. Steric hindrance from the 3-chlorophenyl group could limit rotational freedom, stabilizing specific conformations for target engagement .
Table 1: Comparative Analysis of Structural and Predicted Properties
Synergistic and Antagonistic Effects
highlights that compounds with similar physical properties but divergent functional groups can exhibit synergistic or antagonistic behaviors. For example, the target compound’s piperazine moiety might synergize with other basic drugs in multi-target therapies, whereas the analogue’s sulfanyl group could antagonize enzymes reliant on redox-active sites .
Limitations and Contradictions
While isoelectronic principles suggest similarities between the target compound and its analogue (), their structural geometries differ significantly. The piperazine’s flexible chain versus the rigid sulfanyl linker may lead to divergent biological outcomes despite comparable electronic profiles .
Biological Activity
The compound 2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , also known by its ChemDiv Compound ID Y032-4460 and CAS Number 1031951-62-8, is a synthetic organic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.99 g/mol. The compound features a benzothieno-pyrimidine core structure which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothieno-pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
In a study published in Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity. The study highlighted the importance of substituents on the piperazine ring for enhancing biological activity .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. The chlorophenyl substitution may enhance binding affinity to serotonin receptors.
Research Findings:
A pharmacological evaluation indicated that similar piperazine derivatives exhibited anxiolytic effects in animal models. The proposed mechanism involves serotonin receptor modulation, which could also apply to our compound .
Toxicological Profile
Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments suggest that while some derivatives have low toxicity profiles, the specific toxicity of this compound remains to be fully characterized.
| Parameter | Value |
|---|---|
| Boiling Point | Predicted: 655.3 °C |
| Density | Predicted: 1.241 g/cm³ |
| pKa | Predicted: 11.61 |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves aza-Wittig reactions followed by nucleophilic substitutions or additions. Key steps include:
- Step 1: Formation of the tetrahydrobenzothieno[2,3-d]pyrimidinone core via cyclization of thioamide intermediates under basic conditions.
- Step 2: Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution at the 3-oxopropyl position. Reaction solvents (e.g., dichloromethane, acetonitrile) and bases (e.g., triethylamine) are critical for yield optimization .
- Step 3: Purification via recrystallization or chromatography to isolate the final product. Monitoring by NMR spectroscopy ensures structural fidelity .
Q. How is the compound characterized structurally, and what techniques validate its conformation?
- X-ray crystallography confirms the planar geometry of the benzothienopyrimidinone core and the spatial arrangement of the 3-chlorophenylpiperazine substituent .
- 1H/13C NMR identifies proton environments (e.g., methylene groups in the tetrahydro ring) and carbon shifts, with the 3-oxopropyl carbonyl resonance near 170 ppm .
- HRMS validates molecular weight and isotopic patterns .
Q. What are the primary biological activities associated with this structural class?
Derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold exhibit hypolipidemic and anti-hyperlipidemic activity , likely due to interactions with lipid metabolism pathways. For example, analogs like LM-1554 reduce serum cholesterol in preclinical models .
Advanced Research Questions
Q. How do substituent variations at the 2- and 3-positions influence bioactivity, and how can conflicting SAR data be resolved?
- Key SAR Insights:
- 2-Position: Thioether or sulfanyl groups enhance metabolic stability compared to oxy analogs, as seen in anti-hyperlipidemic derivatives .
- 3-Position: The 3-chlorophenylpiperazine group contributes to receptor affinity (e.g., serotonin or dopamine receptors), but conflicting data may arise from differences in assay conditions (e.g., cell lines vs. in vivo models) .
- Resolution Strategy: Use dose-response assays across multiple models and validate target engagement via radioligand binding studies .
Q. What experimental design considerations are critical for in vivo pharmacological studies?
- Animal Models: Select hyperlipidemic rodents (e.g., ApoE knockout mice) to evaluate lipid-lowering efficacy.
- Dosing Regimen: Optimize bioavailability by testing prodrug formulations (e.g., ester derivatives) .
- Endpoint Analysis: Measure serum LDL/HDL ratios and liver enzyme profiles to assess toxicity .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- ADMET Prediction: Use tools like SwissADME to predict logP (target <5), CYP450 inhibition, and blood-brain barrier penetration.
- Molecular Dynamics: Simulate interactions with lipid bilayer membranes to improve solubility .
Q. What are the challenges in scaling up synthesis, and how can impurities be mitigated?
- Scale-Up Issues: Exothermic reactions during aza-Wittig steps require controlled temperature (<0°C) to prevent byproduct formation .
- Impurity Control: Employ HPLC-MS to detect and quantify intermediates like unreacted piperazine derivatives. Recrystallization in ethanol/water mixtures improves purity (>98%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological potency across studies?
- Potential Causes: Variability in assay protocols (e.g., ATP levels in cell viability assays) or differences in compound solubility.
- Mitigation: Standardize assays using CLSI guidelines and include internal controls (e.g., reference compounds like simvastatin for lipid studies) .
Methodological Resources
- Synthesis Protocols: Refer to aza-Wittig reaction optimization in .
- Structural Validation: X-ray crystallography data in .
- Biological Assays: Lipid-lowering models from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
